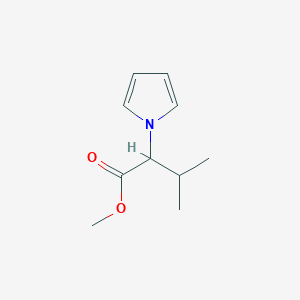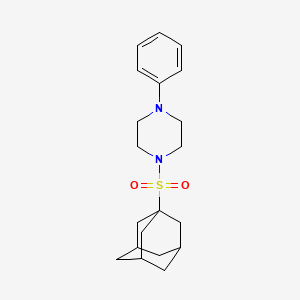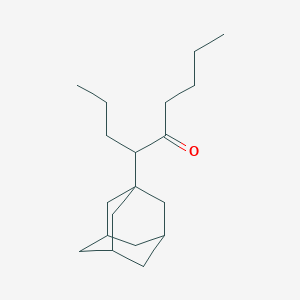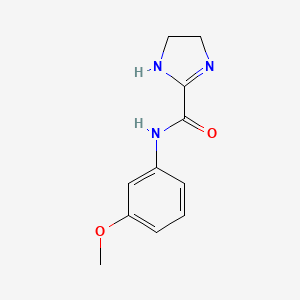![molecular formula C11H9F2NO2 B11075331 2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B11075331.png)
2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one is a synthetic organic compound characterized by its unique pyrano[2,3-b]pyridin-4-one core structure. This compound is notable for its difluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrano[2,3-b]pyridin-4-one core, followed by the introduction of the difluoromethyl group. Key steps include:
Formation of the Pyrano[2,3-b]pyridin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base and a suitable catalyst, such as nickel or palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted compounds with various functional groups replacing the difluoromethyl group.
Scientific Research Applications
2-(Difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one exerts its effects is often related to its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)pyridin-4-ol
- 2-(Difluoromethyl)-4-hydroxypyridine
- (2-(Difluoromethyl)pyridin-4-yl)boronic acid
Uniqueness
Compared to similar compounds, 2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one is unique due to its pyrano[2,3-b]pyridin-4-one core, which provides additional sites for chemical modification and potential biological activity. The presence of the difluoromethyl group further enhances its chemical stability and biological interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-(difluoromethyl)-5,7-dimethylpyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C11H9F2NO2/c1-5-3-6(2)14-11-9(5)7(15)4-8(16-11)10(12)13/h3-4,10H,1-2H3 |
InChI Key |
BZBLZLFGWHDHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C=C(O2)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11075248.png)
![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11075253.png)



![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)

![4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B11075308.png)
![4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11075319.png)
![5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline](/img/structure/B11075328.png)
![4-chloro-N-{3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbonyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B11075330.png)

![2,7,9-Trimethyl-5-pyridin-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11075345.png)
